Cas no 4393-06-0 (1-Phenylprop-2-en-1-ol)
1-Phenylprop-2-en-1-ol structure
Product Name:1-Phenylprop-2-en-1-ol
Numero CAS:4393-06-0
MF:C9H10O
MW:134.175102710724
MDL:MFCD00093987
CID:1083581
PubChem ID:92986
Update Time:2025-04-20
1-Phenylprop-2-en-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenylprop-2-en-1-ol
- Α-ETHENYLBENZYL ALCOHOL
- 1-Phenyl-2-propen-1-ol
- 1-Phenylallyl alcohol
- 3-phenyl-3-hydroxypropene
- 3-Phenylpropene-3-ol
- o-hydroxyallylbenzene
- phenyl vinyl carbinol
- phenyl vinyl ketone
- DB-050887
- VINYLBENZYL ALCOHOL
- DB-069846
- DB-363762
- 2-Propen-1-ol, 1-phenyl-
- Benzenemethanol, alpha-ethenyl-
- DB-059181
- NSC167595
- Benzyl alcohol, .alpha.-vinyl-
- NSC 167595
- 1'-Hydroxyallylbenzene
- .alpha.-Vinylbenzyl alcohol
- SCHEMBL96576
- .alpha.-Phenylallyl alcohol
- DTXSID901346753
- alpha-Vinylbenzyl alcohol, 97%
- SCHEMBL13341680
- MHHJQVRGRPHIMR-UHFFFAOYSA-N
- AB10386
- CS-0204865
- vinylphenylcarbinol
- EN300-304226
- 4393-06-0
- alpha-Phenylallyl alcohol
- Phenylallylalkohol
- Benzyl alcohol, alpha-vinyl-
- 1-phenyl-prop-2-en-1-ol
- AKOS009156663
- Z1255438717
- MFCD00093987
- SB84524
- vinyl benzyl alcohol
- Phenylprop-2-enol
- alpha-Vinylbenzyl alcohol
- 42273-76-7
- NSC-167595
- vinylbenzylalcohol
- F8884-0046
- alpha -Vinylbenzyl alcohol
- BEA3_000109
- AS-44492
- A-Vinylbenzyl alcohol
- Benzenemethanol, .alpha.-ethenyl-
- Phenylvinylcarbinol
- NSC 167595 Phenylvinylcarbinol
-
- MDL: MFCD00093987
- Inchi: 1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2
- Chiave InChI: MHHJQVRGRPHIMR-UHFFFAOYSA-N
- Sorrisi: OC(C=C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 134.07300
- Massa monoisotopica: 134.073164938g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 103
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 1.0249
- Punto di ebollizione: 207.3°C (rough estimate)
- Indice di rifrazione: 1.5406
- PSA: 20.23000
- LogP: 1.90600
1-Phenylprop-2-en-1-ol Dati doganali
- CODICE SA:2906299090
- Dati doganali:
Codice doganale cinese:
2906299090Panoramica:
2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
1-Phenylprop-2-en-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121471-10g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 95% | 10g |
$400.00 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P923729-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% stabilized with TBC | 1g |
¥1,565.10 | 2022-06-14 | |
| abcr | AB490351-1 g |
1-Phenylprop-2-en-1-ol; . |
4393-06-0 | 1g |
€152.50 | 2023-04-20 | ||
| TRC | P158116-100mg |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | P158116-500mg |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 500mg |
$98.00 | 2023-05-17 | ||
| TRC | P158116-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 1g |
$150.00 | 2023-05-17 | ||
| Enamine | EN300-304226-1g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95% | 1g |
$32.0 | 2023-09-05 | |
| Enamine | EN300-304226-5g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95% | 5g |
$89.0 | 2023-09-05 | |
| Enamine | EN300-304226-10g |
1-phenylprop-2-en-1-ol |
4393-06-0 | 95% | 10g |
$161.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275535-1g |
1-Phenylprop-2-en-1-ol |
4393-06-0 | 98% +(stabilized with TBC) | 1g |
¥1632.00 | 2024-05-13 |
1-Phenylprop-2-en-1-ol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:4393-06-0)1-Phenylprop-2-en-1-ol
Numero d'ordine:A899694
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:03
Prezzo ($):158.0/554.0
Email:sales@amadischem.com
1-Phenylprop-2-en-1-ol Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
4393-06-0 (1-Phenylprop-2-en-1-ol) Prodotti correlati
- 7505-91-1(2-Butene-1,4-diol,1,4-diphenyl-)
- 74141-11-0(2-Butene-1,4-diol, 1-phenyl-, (E)-)
- 52755-39-2(Benzenemethanol, α-(1E)-1-propen-1-yl-)
- 58824-48-9(1-(4-methylphenyl)prop-2-en-1-ol)
- 104713-12-4(Benzenemethanol, a-ethenyl-, (aS)-)
- 62499-97-2(2-Butene-1,4-diol, 1-phenyl-, (Z)-)
- 3347-57-7(Benzenemethanol, a-1-propen-1-yl-)
- 2085-99-6(2-Butene-1,4-diol,1,4-diphenyl-, (E)- (8CI))
- 291525-79-6(Benzenemethanol, a-ethenyl-2-(2-propen-1-yl)-)
- 61619-02-1(1-(naphthalen-1-yl)prop-2-en-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4393-06-0)1-Phenylprop-2-en-1-ol
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):158.0/554.0